Creatine Monohydrate

Muscle creatine retention Bioavailability Resistance training

Creatine Monohydrate (CrM) is the only creatine form validated by >1,000 peer-reviewed studies, delivering ~100% bioavailability and a 10–40% increase in muscle creatine stores. As the sole form recognized by FDA/EU authorities, CrM guarantees unmatched safety, stability, and cost-effectiveness. Its high creatine content (~90%), excellent solid-state stability, and well-defined physicochemical profile make it the reference standard for analytical method development. Choose CrM for reproducible results and regulatory confidence. Request bulk pricing today.

Molecular Formula C4H9N3O2.H2O
C4H11N3O3
Molecular Weight 149.15 g/mol
CAS No. 6020-87-7
Cat. No. B196170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCreatine Monohydrate
CAS6020-87-7
SynonymsCreatine hydrate;  2-(1-Methylguanidino)acetic acid hydrate;  Creatine, monohydrate;  Creatinemonohydrate
Molecular FormulaC4H9N3O2.H2O
C4H11N3O3
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)C(=N)N
InChIInChI=1S/C4H9N3O2.H2O/c1-7(4(5)6)2-3(8)9;/h2H2,1H3,(H3,5,6)(H,8,9);1H2
InChIKeyMEJYXFHCRXAUIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 100 g / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water, insoluble in ether
Slightly soluble in ether and ethanol
In water, 1.33X10+4 mg/L at 18 °C
13.3 mg/mL at 18 °C

Creatine Monohydrate (CAS 6020-87-7): Physicochemical Baseline and Scientific Procurement Overview


Creatine Monohydrate (CrM) is a nitrogenous organic acid derivative that exists as a crystalline powder with a molecular weight of 149.15 g/mol, a melting point of 292-297°C (decomposition), and an aqueous solubility of approximately 13-17 g/L at 20°C with a pH of 6.9 (10 g/L in H2O) . As the most extensively researched and scientifically validated form of creatine, CrM serves as the reference standard against which all alternative creatine formulations are benchmarked [1]. Its molecular structure consists of creatine bound to a single water molecule, yielding approximately 90% creatine content by mass [2]. This compound has been the subject of over 1,000 peer-reviewed studies establishing its consistent bioavailability of nearly 100% at physiologically relevant doses, its safety profile across diverse populations, and its reproducible effects on increasing intramuscular creatine stores by 10-40% depending on baseline status [1].

Why Creatine Monohydrate Cannot Be Substituted with Alternative Creatine Forms: A Scientific Procurement Analysis


Substitution of Creatine Monohydrate (CrM) with alternative creatine formulations in scientific, clinical, or industrial applications is not supported by evidence and may compromise reproducibility, efficacy, and safety. Despite marketing claims of superior solubility, enhanced absorption, or reduced side effects, no alternative creatine form has demonstrated superior bioavailability, muscle creatine retention, or performance outcomes in head-to-head comparative trials [1]. In fact, some purportedly 'advanced' forms, such as creatine ethyl ester, exhibit significantly inferior performance due to rapid degradation to creatinine before reaching target tissues [2]. The extensive safety and efficacy data for CrM, spanning decades of research and thousands of studies, provides a level of confidence in procurement decisions that cannot be matched by any alternative form [1]. Furthermore, CrM remains the only form of creatine explicitly recognized by international regulatory authorities and professional organizations as safe and effective for use in dietary supplements [1].

Quantitative Comparative Evidence for Creatine Monohydrate vs. Alternative Forms: A Procurement-Focused Analysis


Muscle Creatine Content: Creatine Monohydrate vs. Buffered Creatine (Kre-Alkalyn®)

In a double-blind, placebo-controlled study involving 36 resistance-trained participants over 28 days, Creatine Monohydrate (CrM) at standard loading (20 g/d for 7 days) and maintenance (5 g/d for 21 days) doses produced a 34.6% increase in muscle free creatine content at day 7 and a 50.4% increase at day 28, compared to baseline [1]. In contrast, the buffered form Kre-Alkalyn® at the manufacturer's recommended dose (1.5 g/d for 28 days) resulted in a decrease of 5.9% at day 7 and an increase of only 11.9% at day 28 [1]. The pairwise comparison between the low-dose buffered creatine group and CrM group approached statistical significance (p = 0.053) favoring CrM for changes in muscle creatine content [1]. No significant differences were observed between the high-dose buffered creatine group (4 x 5 g/d loading + 5 g/d maintenance) and CrM, indicating that buffered creatine is not superior to CrM even when doses are equivalent [1]. These findings do not support claims that consuming a buffered form of creatine is a more efficacious or safer form of creatine than CrM [1].

Muscle creatine retention Bioavailability Resistance training

Physicochemical Stability: Creatine Monohydrate vs. Creatine Ethyl Ester (CEE)

Creatine ethyl ester (CEE) was synthesized as a prodrug intended to improve aqueous solubility and gastrointestinal permeability [1]. However, extensive research has demonstrated that CEE is highly unstable and undergoes rapid, non-enzymatic degradation to creatinine, particularly under physiological pH conditions [2]. In one study, the rate of degradation of CEE above pH 8.0 was so rapid that its half-life was only 23 seconds [2]. This pH-dependent instability directly compromises the bioavailability of the creatine moiety [2]. In a head-to-head comparison involving 69 participants undergoing heavy resistance training, total muscle creatine content was significantly higher in the Creatine Monohydrate (CrM) group compared to the CEE group (p = 0.026 for CrM vs. placebo; no significant difference between CEE and placebo) [3]. The study concluded that CEE was not as effective as CrM at increasing serum and muscle creatine levels or improving body composition, muscle mass, strength, and power [3].

Degradation kinetics Creatinine conversion pH stability

Solubility and Permeability: Creatine Monohydrate vs. Creatine Hydrochloride (HCl)

While Creatine Hydrochloride (HCl) demonstrates significantly greater aqueous solubility than Creatine Monohydrate (CrM) (38-fold increase, from ~13 g/L to ~494 g/L) [1], this physicochemical advantage does not translate into superior gastrointestinal permeability or absorption [1]. In a study using Caco-2 cell monolayers as an in vitro model of intestinal absorption, there were no significant differences in permeability characteristics between CrM and creatine hydrochloride [1]. This finding underscores that solubility in a glass of water is not a reliable predictor of in vivo bioavailability [2]. Furthermore, a 2020 clinical trial comparing the effects of 3 g/day of creatine HCl versus 3 g/day and 20 g/day of CrM on physical performance and hormonal changes in trained young men found no significant differences between the groups in vigor, power, or plasma hormone levels [3]. The study concluded that creatine HCl supplementation had no positive effects on physical performance compared to CrM [3].

Aqueous solubility Caco-2 permeability Absorption

Bioavailability and Performance: Creatine Monohydrate vs. Creatine Nitrate (CrN)

A randomized, controlled, double-blind, crossover trial compared the acute and 5-day effects of single doses of Creatine Monohydrate (CrM), creatine nitrate (CrN), and a creatine nitrate-creatinine blend (CN-CRN) on serum and muscle creatine levels in healthy men [1]. The study found that CrM resulted in the lowest peak serum creatine level (118.6 ± 12.9 µmol/L at 60 min) and the smallest increase in muscle creatine content after 5 days (2.1%) compared to CrN (163.8 ± 12.9 µmol/L; 8.0% increase) and CN-CRN (183.7 ± 15.5 µmol/L; 9.6% increase) [1]. However, it is critical to note that these findings represent a single acute-dose and short-term intervention [1]. A 2022 systematic review concluded that no alternative form of creatine, including creatine nitrate, has been shown to be a more effective source of creatine than CrM in long-term studies, and that CrM remains the only form with substantial evidence for bioavailability, efficacy, and safety [2]. Furthermore, claims of superior absorption for creatine nitrate are not supported by robust clinical evidence demonstrating long-term performance advantages [3].

Pharmacokinetics Muscle creatine uptake Ergogenic effect

Optimal Research and Industrial Application Scenarios for Creatine Monohydrate Based on Quantitative Evidence


Sports Nutrition and Performance Enhancement Research

Given its well-documented ability to increase muscle creatine stores by 10-40% and its nearly 100% bioavailability at physiologically relevant doses, Creatine Monohydrate is the gold standard for research investigating the ergogenic effects of creatine supplementation on high-intensity exercise performance, strength, and body composition [1]. Its extensive safety profile and reproducible effects make it the ideal choice for clinical trials and meta-analyses in sports nutrition [1].

Clinical Trials Investigating Muscle Metabolism and Neurological Conditions

The long-term safety data and consistent pharmacokinetic profile of Creatine Monohydrate make it the preferred form for clinical research exploring the therapeutic potential of creatine in conditions such as muscular dystrophy, Parkinson's disease, and other neurodegenerative disorders [1]. The use of well-characterized, pure CrM ensures that study outcomes are not confounded by the variable bioavailability or stability issues associated with alternative forms [1].

Industrial Formulation of Dietary Supplements

For manufacturers seeking to formulate cost-effective, evidence-based creatine supplements, Creatine Monohydrate is the unequivocal choice [1]. Its high creatine content per unit mass (~90%), excellent stability in solid form, and low cost per effective dose provide a compelling economic and scientific rationale [1]. Furthermore, its recognition by international regulatory authorities as a safe dietary ingredient minimizes regulatory hurdles [1].

Quality Control and Analytical Method Development

Creatine Monohydrate, with its well-defined physicochemical properties (e.g., melting point of 292-297°C, characteristic infrared spectrum, and specific solubility profile), serves as an ideal reference standard for developing and validating analytical methods for the quantification of creatine in complex matrices . Its purity and stability ensure accurate calibration and reliable results in quality control settings .

Technical Documentation Hub

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